molecular formula C21H17F3N2O2 B11496059 4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11496059
M. Wt: 386.4 g/mol
InChI Key: FFFKHITVDDEEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the annulation of pyridinium ylides with trifluoroacetyl diazoester . This base-promoted reaction yields highly functionalized derivatives without the need for heavy metal catalysts. The reaction conditions are mild and compatible with various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions.

Scientific Research Applications

4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PYRIDIN-3-YL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its octahydroquinoline core, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H17F3N2O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-pyridin-3-yl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)15-6-1-2-7-16(15)26-17-8-3-9-18(27)20(17)14(11-19(26)28)13-5-4-10-25-12-13/h1-2,4-7,10,12,14H,3,8-9,11H2

InChI Key

FFFKHITVDDEEDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=CC=C3C(F)(F)F)C4=CN=CC=C4)C(=O)C1

Origin of Product

United States

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